molecular formula C10H13F2NO3 B2512525 N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide CAS No. 1909325-98-9

N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide

Cat. No.: B2512525
CAS No.: 1909325-98-9
M. Wt: 233.215
InChI Key: WDWKUUWOTKPZGA-UHFFFAOYSA-N
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Description

N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide is a synthetic organic compound characterized by a formylformamide group (N-formylformamide) attached to a 2-oxoethyl chain, which is further linked to a 4,4-difluorocyclohexyl moiety. The 4,4-difluorocyclohexyl group introduces steric bulk and lipophilicity, while the formylformamide moiety may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-[2-(4,4-difluorocyclohexyl)-2-oxoethyl]-N-formylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)3-1-8(2-4-10)9(16)5-13(6-14)7-15/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKUUWOTKPZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CN(C=O)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide typically involves the reaction of 4,4-difluorocyclohexanone with ethyl formate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently treated with formamide to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds .

Medicine: It may be explored for its activity against specific biological targets .

Industry: In industrial applications, this compound can be used in the development of new materials with specialized properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The compound may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis Challenges : The target compound’s synthesis may parallel methods in (e.g., ester hydrolysis followed by amine coupling), but the formylformamide group could introduce reactivity issues, necessitating optimized conditions.
  • Fluorine’s Role : The 4,4-difluorocyclohexyl group, common in several analogs, enhances lipophilicity and metabolic stability, as seen in patented sulfonamide salts .
  • Biological Potential: Thiazole derivatives () and sulfonamides (–6) suggest the target compound could exhibit enzyme inhibition or receptor modulation, though empirical data are needed.

Biological Activity

N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorocyclohexyl moiety, which is significant for its biological activity. The presence of the formyl and oxoethyl groups may contribute to its interaction with various biological targets.

Understanding the mechanisms through which this compound exerts its effects is crucial. Research indicates that compounds with similar structural features often interact with metabolic pathways, particularly those involved in cancer cell metabolism.

  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolysis, a pathway upregulated in many cancers. For instance, halogenated derivatives of 2-deoxy-d-glucose (2-DG) demonstrate potent inhibition of hexokinase, a key enzyme in glycolysis . This suggests that this compound may also exhibit similar properties.
  • Cytotoxicity : Preliminary studies indicate that derivatives of formamides can possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) often reveals that modifications at specific sites enhance cytotoxicity .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of this compound. Research has shown that fluorinated compounds tend to exhibit stronger cytotoxic effects under hypoxic conditions, which are prevalent in tumor microenvironments .

CompoundIC50 (µM)Cell LineMechanism
2-DG10GBMHexokinase inhibition
This compoundTBDTBDTBD

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of various formamide derivatives on human glioblastoma multiforme (GBM) cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
  • Comparative Analysis : Another study compared the anti-cancer activities of several formamide derivatives against normal human cells and tumor cell lines. It was found that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. What synthetic strategies are optimal for preparing N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide, and how can reaction yields be improved?

The compound’s synthesis typically involves coupling a 4,4-difluorocyclohexylamine derivative with a functionalized ketone intermediate. Evidence from analogous compounds (e.g., thiazole-carboxamide derivatives) highlights the use of in situ activation reagents like carbonyldiimidazole (CDI) or EDC/HOBt for amide bond formation . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to activated ester) and inert conditions (argon atmosphere) to prevent hydrolysis. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >90% purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~8.1 ppm, singlet) and the cyclohexyl fluorine-substituted carbons (δ ~110–120 ppm in ¹³C NMR). The 4,4-difluorocyclohexyl group shows distinct axial/equatorial proton splitting (δ ~1.8–2.3 ppm) .
  • ESI-MS : A molecular ion peak at m/z [M+H]⁺ matching the theoretical molecular weight (C₁₁H₁₅F₂N₂O₃ = 285.25 g/mol) confirms identity. Fragmentation patterns (e.g., loss of CO or F groups) validate substituent positioning .

Q. What are the critical physicochemical properties (solubility, stability) influencing its experimental use?

The compound’s solubility varies with solvent polarity: high in DMSO (>50 mg/mL), moderate in methanol (~10 mg/mL), and low in water (<1 mg/mL). Stability studies under ambient conditions (25°C, 60% humidity) show degradation <5% over 72 hours, but prolonged storage requires desiccation at -20°C. The difluorocyclohexyl group enhances lipophilicity (logP ~1.8), critical for membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers identify biological targets or mechanisms of action for this compound?

Target identification leverages in silico docking (e.g., AutoDock Vina) against protein databases (PDB), focusing on fluorinated cyclohexyl moieties’ affinity for hydrophobic binding pockets. For example, 4,4-difluorocyclohexyl derivatives modulate small-conductance calcium-activated potassium (SK) channels, as seen in structurally related compounds . Experimental validation via electrophysiology (patch-clamp) or fluorescence-based binding assays (e.g., FRET) quantifies target engagement .

Q. What QSAR approaches are suitable for optimizing its bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA), molar refractivity, and fluorine atom electronegativity predict activity trends. For instance, replacing the formyl group with bulkier substituents (e.g., acetyl) may enhance binding to hydrophobic enzyme pockets. Multivariate regression analysis of IC₅₀ data from analogs (e.g., thiazole-carboxamides) identifies critical steric and electronic parameters .

Q. How should researchers resolve contradictions in analytical data (e.g., HPLC purity vs. biological assay outliers)?

Discrepancies between HPLC purity (>95%) and erratic bioassay results may arise from undetected stereoisomers or residual solvents. Solutions include:

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
  • LC-MS/MS : Detects trace impurities (e.g., DMSO or ethyl acetate adducts) at ppm levels .
  • DSC/TGA : Confirms thermal stability and absence of polymorphic transitions affecting bioavailability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) assess oral bioavailability (%F) and half-life (t₁/₂). The compound’s logD (~1.5) suggests moderate blood-brain barrier penetration, requiring brain-plasma ratio measurements .
  • Toxicity : Acute toxicity (LD₅₀) is tested via OECD Guideline 423, while genotoxicity is evaluated via Ames test (TA98/TA100 strains) .

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